molecular formula C11H18N4O3 B12244870 Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12244870
M. Wt: 254.29 g/mol
InChI Key: DSPUCFLPCYTJRF-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperazine with ethyl chloroformate to form the piperazine-1-carboxylate intermediate. This intermediate is then reacted with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxylate
  • Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-1-carboxylate

Uniqueness

Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the piperazine and oxadiazole moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C11H18N4O3/c1-3-17-11(16)15-6-4-14(5-7-15)8-10-12-9(2)18-13-10/h3-8H2,1-2H3

InChI Key

DSPUCFLPCYTJRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NOC(=N2)C

Origin of Product

United States

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